5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dihydroxypropyl group and an amino group. It is commonly used in buffer solutions and has significant roles in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of tris(hydroxymethyl)aminomethane with an appropriate aldehyde under reflux conditions. The reaction is carried out in an ethanolic solution and requires several hours of reflux to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and filtration to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which regulates various physiological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: A related compound used in buffer solutions.
Uniqueness
5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to form stable complexes and its role as an enzyme inhibitor set it apart from other similar compounds .
Properties
Molecular Formula |
C9H13N3O6 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c13-2-9(3-14,4-15)10-1-5-6(16)11-8(18)12-7(5)17/h1,13-15H,2-4H2,(H3,11,12,16,17,18) |
InChI Key |
IPNJUDGMIKAVPT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)N=CC1=C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
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